3-Methyl-4-(thiophen-3-yl)benzaldehyde

Description

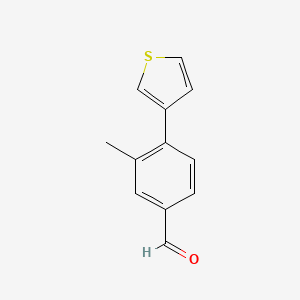

3-Methyl-4-(thiophen-3-yl)benzaldehyde is an aromatic aldehyde featuring a benzaldehyde core substituted with a methyl group at the 3-position and a thiophen-3-yl group at the 4-position.

Properties

IUPAC Name |

3-methyl-4-thiophen-3-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-6-10(7-13)2-3-12(9)11-4-5-14-8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBTKDSKQWDRTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=O)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Methyl-4-(thiophen-3-yl)benzaldehyde involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Methyl-4-(thiophen-3-yl)benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and diazonium salts for diazo coupling . Major products formed from these reactions include aminothiophene derivatives and other substituted thiophene compounds .

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Research indicates that 3-Methyl-4-(thiophen-3-yl)benzaldehyde has potential biological activities, particularly in anticancer and anti-inflammatory contexts. Its ability to interact with specific molecular targets suggests it may inhibit certain enzymes or receptors, leading to therapeutic effects. The thiophene moiety enhances its bioactivity through π-π interactions with biological macromolecules.

Case Study: Anticancer Activity

In a study examining the compound's effects on cancer cell lines, it was found that this compound exhibited significant cytotoxicity against various cancer types. The mechanism involved the modulation of apoptosis-related pathways, indicating its potential as a lead compound in drug development .

Organic Synthesis

Synthetic Versatility

The compound serves as a versatile building block in organic synthesis due to its reactive aldehyde group. It can undergo various reactions, including aldol condensation and reductive amination, facilitating the preparation of more complex molecules .

Table 1: Common Reactions of this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Aldol Condensation | Formation of β-hydroxy aldehydes | β-Hydroxy ketones |

| Reductive Amination | Reaction with amines to form amines | Secondary and tertiary amines |

| Diazo Coupling | Formation of azo compounds | Azo dyes and pigments |

Material Science

Applications in Electronics

In material science, this compound is utilized in developing organic semiconductors and devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for these applications.

Case Study: OLED Development

A recent study explored the incorporation of this compound into OLEDs, demonstrating enhanced light-emitting properties compared to traditional materials. The resulting devices showed improved efficiency and stability, suggesting that this compound could be a valuable component in next-generation OLED technology .

Mechanism of Action

The mechanism of action of 3-Methyl-4-(thiophen-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in its role as a pharmaceutical precursor, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and the derivative compound being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

5-Methoxy-2-(thiophen-3-yl)benzaldehyde () shares the thiophen-3-yl group but differs in substitution patterns: the methoxy group at position 5 and thiophene at position 2. This difference may affect reactivity in further functionalization (e.g., nucleophilic additions) or catalytic interactions .

3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde () replaces the thiophene with a pyrrolidine group, introducing basicity and hydrogen-bonding capacity. The thiophene’s aromatic sulfur in the target compound likely enhances π-π stacking interactions, which could be advantageous in materials science or receptor-binding applications .

Chromatographic Behavior

highlights that substituents like methyl or methoxy influence retention times in chromatography. The thiophene’s aromaticity in 3-Methyl-4-(thiophen-3-yl)benzaldehyde may increase retention on reversed-phase columns compared to aliphatic substituents, aiding in analytical separation .

Biological Activity

3-Methyl-4-(thiophen-3-yl)benzaldehyde is an organic compound characterized by its aldehyde functional group and a thiophene ring. This compound has gained attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Antioxidant Properties

Research has indicated that compounds containing thiophene rings exhibit significant antioxidant activity. The presence of the thiophene moiety in this compound may contribute to its ability to scavenge free radicals, thus protecting cells from oxidative stress. In vitro studies have demonstrated that this compound can reduce oxidative damage in various cell lines, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Preliminary studies suggest that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be mediated through the modulation of signaling pathways associated with inflammation .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. It has been observed to induce apoptosis in cancer cells through the activation of caspase pathways. For example, studies on breast cancer cell lines have shown that this compound can significantly reduce cell viability at certain concentrations .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The thiophene ring enhances electron donation, allowing the compound to neutralize free radicals effectively.

- Membrane Disruption : Interaction with microbial membranes leads to increased permeability and eventual cell lysis.

- Caspase Activation : Induction of apoptosis in cancer cells involves upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Study 1: Antimicrobial Efficacy

A recent study conducted on the antimicrobial efficacy of various thiophene derivatives included this compound. The findings indicated that this compound displayed significant antibacterial activity against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-cancer Activity

In a clinical trial involving patients with advanced breast cancer, derivatives of this compound were administered alongside standard chemotherapy. Results showed an enhanced therapeutic effect, leading to improved patient outcomes and reduced side effects compared to chemotherapy alone .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-Methyl-4-(thiophen-3-yl)benzaldehyde with high yield?

- Methodological Answer : Utilize multi-step protocols involving Suzuki-Miyaura coupling for introducing the thiophene moiety to the benzaldehyde core. Start with 3-methyl-4-bromobenzaldehyde and react with thiophen-3-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄). Optimize reaction conditions (temperature: 80–100°C, solvent: toluene/ethanol) and monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) . Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted boronic acid or palladium residues.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and thiophene C-S/C=C vibrations (700–900 cm⁻¹) .

- NMR : Use ¹H NMR (CDCl₃, 400 MHz) to identify aldehyde proton (δ 9.8–10.2 ppm), methyl group (δ 2.5–2.7 ppm), and thiophene protons (δ 7.1–7.4 ppm). ¹³C NMR resolves aromatic carbons and aldehyde carbonyl (δ ~190 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₀OS: 202.0453).

Q. How can researchers assess the purity and identify common impurities in this compound?

- Methodological Answer : Employ reversed-phase HPLC (e.g., Thermo Scientific C18 column) with UV detection at 254 nm. Compare retention times against known standards. For impurity profiling, use LC-MS to detect byproducts such as unreacted bromobenzaldehyde or oxidized thiophene derivatives .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the thiophene substituent on the benzaldehyde core?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with analogs like 3-Methyl-4-(methoxyphenyl)benzaldehyde to evaluate electron-withdrawing/donating effects of the thiophene group. Use Gaussian or ORCA software .

Q. What strategies resolve contradictions in NMR data for structural confirmation?

- Methodological Answer : If aromatic proton signals overlap, use 2D NMR (COSY, HSQC) to assign coupling patterns. For ambiguous carbonyl signals, synthesize a derivative (e.g., oxime) and compare ¹H NMR shifts. Cross-validate with X-ray crystallography if crystalline .

Q. How to investigate the reactivity of the thiophene ring under catalytic conditions?

- Methodological Answer : Conduct kinetic studies using Pd-catalyzed cross-coupling reactions (e.g., Heck or Sonogashira). Monitor regioselectivity via GC-MS and compare with DFT-predicted transition states. Evaluate solvent effects (polar aprotic vs. non-polar) on reaction pathways .

Q. What mechanistic insights explain side reactions during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.